molecular formula C24H28N4O4S B3003285 Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 618404-70-9

Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B3003285
CAS No.: 618404-70-9
M. Wt: 468.57
InChI Key: FIKZXHXPRSYQIB-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, is a heterocyclic molecule featuring:

  • A 4,5-dimethylthiophen-3-yl core substituted with a furan-2-carboxamido group.
  • A pyridin-3-yl methyl group linked to a piperazine-1-carboxylate moiety.
    This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4) and a polar surface area (~66.7 Ų), which influence solubility and bioavailability. Its molecular weight is approximately 494–500 g/mol, depending on stereochemistry .

Properties

IUPAC Name

ethyl 4-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-4-31-24(30)28-12-10-27(11-13-28)21(18-7-5-9-25-15-18)20-16(2)17(3)33-23(20)26-22(29)19-8-6-14-32-19/h5-9,14-15,21H,4,10-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKZXHXPRSYQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The molecular formula of the compound is C24H28N4O4SC_{24}H_{28}N_{4}O_{4}S with a molecular weight of approximately 468.57 g/mol. The compound features several functional groups that could influence its biological interactions.

ComponentStructure
PiperazinePiperazine
ThiopheneThiophene
FuranFuran

Currently, there is insufficient published literature detailing the specific mechanism of action for Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate. However, compounds with similar structural features have been investigated for their interactions with various biological targets.

Related Compounds

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Similar piperazine derivatives have been studied as FAAH inhibitors, which play a role in pain modulation and inflammation reduction . These compounds can increase levels of endocannabinoids and may provide insights into potential therapeutic uses for the compound .
  • Antiviral Activity : Furan-carboxamide derivatives have demonstrated antiviral properties against influenza viruses . This suggests that this compound might exhibit similar activities due to the furan moiety.

Biological Activity Studies

Due to the lack of direct studies on this compound, we can infer potential activities based on related compounds:

Antinociceptive Effects

Research on piperazine derivatives indicates that they can act as analgesics by inhibiting FAAH and modulating pain pathways . This suggests that this compound may also possess antinociceptive properties.

Antimicrobial Activity

Thiophene-containing compounds have shown various antimicrobial activities . Given the structural similarity, it is plausible that this compound could exhibit similar effects against bacterial or fungal strains.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research into structurally related compounds provides valuable insights:

  • FAAH Inhibitors : A study demonstrated that certain piperazine derivatives significantly increased endocannabinoid levels and reduced pain responses in animal models .
  • Antiviral Compounds : Another study highlighted the efficacy of furan derivatives against H5N1 influenza virus, suggesting a potential pathway for antiviral applications .

Scientific Research Applications

Antiviral Activity

Research has indicated that furan-carboxamide derivatives, structurally related to Ethyl 4-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, exhibit significant antiviral properties. For example, studies have shown that certain furan derivatives can inhibit the H5N1 influenza virus, highlighting the potential for this compound to be developed as an antiviral agent . The structure–activity relationship (SAR) studies suggest that modifications in the furan and thiophene components can enhance antiviral efficacy.

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its application in drug development. Interaction studies involving receptor binding assays could elucidate how this compound interacts with specific biological targets. This information is essential for predicting therapeutic outcomes and optimizing drug design.

Case Studies and Comparative Analysis

Several compounds with structural similarities to this compound have been documented in literature, providing insights into its potential applications:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(pyridin-3-yloxy)benzamideLacks thiophene; focused on pyridine interactionsModerate anti-inflammatory properties
N-(4-methoxyphenyl)-N'-(pyridin-3-yloxy)ureaUrea linkage instead of piperazineAnticancer activity observed
1-(4-(dimethylamino)phenyl)-N-pyridin-3-yloxyacetamideContains dimethylamino group; potential CNS activityNeuroprotective effects noted in studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Thiophene Moieties

Ethyl 4-[{2-[(Furan-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(pyridin-3-yl)methyl]piperazine-1-carboxylate (Compound ID: D411-0818)
  • Key Differences :
    • The thiophene ring is replaced with a 4,5,6,7-tetrahydro-1-benzothiophen-3-yl group (saturated bicyclic system vs. dimethyl-substituted thiophene).
    • Molecular Weight : 494.61 g/mol (identical backbone but differing substituents).
    • Lipophilicity : logP = 4.0969, logD = 3.8089 (slightly higher than the target compound due to reduced polarity from saturation).
    • Stereochemistry : Racemic mixture, which may reduce binding specificity compared to enantiopure forms .
Property Target Compound D411-0818
Molecular Weight ~494–500 g/mol 494.61 g/mol
logP ~4.0 4.0969
Thiophene Substitution 4,5-Dimethyl Tetrahydrobenzothiophene
Stereochemistry Not specified Racemic mixture

Pyrazolopyrimidine-Based Analogs

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Key Differences: Core structure replaced with pyrazolo[3,4-d]pyrimidine, a bicyclic system with fluorinated aryl groups. Molecular Weight: 560.2 g/mol (higher due to fluorinated chromenone). Physical Properties: Melting point = 227–230°C (suggests high crystallinity). Functional Groups: Fluorine atoms enhance metabolic stability but increase lipophilicity .

Dihydropyrazoline-Carbothioamide Derivatives

3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamides
  • Key Differences: Dihydropyrazoline core instead of piperazine. Carbothioamide group replaces carboxylate, altering hydrogen-bonding capacity (thioamide acts as a stronger hydrogen-bond donor). Dichlorophenylmethoxy groups contribute to higher logP (~5–6, unmeasured in evidence) .

Piperazine Carboxylate Derivatives

Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 893993-14-1)
  • Key Differences :
    • Pyridazine-thioacetyl substituent instead of thiophene-furanamide.
    • Retains the piperazine-carboxylate backbone, emphasizing the role of this moiety in solubility and pharmacokinetics .

Structural and Functional Implications

Impact of Thiophene Modifications

  • Saturation vs.
  • Steric Effects : 4,5-Dimethyl groups on thiophene may hinder interactions with flat binding pockets compared to the planar tetrahydrobenzothiophene.

Role of Heterocyclic Cores

  • Pyrazolopyrimidine (Example 62) introduces nitrogen-rich aromatic systems, favoring interactions with kinases or nucleic acids.
  • Dihydropyrazoline derivatives exhibit conformational flexibility, which may improve binding to dynamic targets.

Fluorine and Chlorine Substituents

  • Fluorine in Example 62 enhances metabolic stability and electronegativity, while chlorine in dihydropyrazoline analogs increases lipophilicity and steric bulk .

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